4-bromo-N'-(propan-2-ylidene)benzohydrazide
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Overview
Description
4-bromo-N’-(propan-2-ylidene)benzohydrazide is an organic compound with the molecular formula C10H11BrN2O It is a derivative of benzohydrazide, characterized by the presence of a bromine atom and an isopropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-(propan-2-ylidene)benzohydrazide typically involves the reaction of 4-bromobenzohydrazide with acetone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The general reaction scheme is as follows:
4-bromobenzohydrazide+acetone→4-bromo-N’-(propan-2-ylidene)benzohydrazide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-(propan-2-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N’-(propan-2-ylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-bromo-N’-(propan-2-ylidene)benzohydrazide involves its interaction with molecular targets through its hydrazone group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide
- 2-bromo-N’-[1-(propan-2-yl)piperidin-4-ylidene]benzohydrazide
- 4-bromo-N’-(3-phenyl-2-propen-1-ylidene)benzohydrazide
Uniqueness
4-bromo-N’-(propan-2-ylidene)benzohydrazide is unique due to the presence of both a bromine atom and an isopropylidene group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
4-bromo-N-(propan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C10H11BrN2O/c1-7(2)12-13-10(14)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14) |
InChI Key |
ACUGVEZGJQDKJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C |
Origin of Product |
United States |
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